Cas no 2138107-57-8 (3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile)

3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile is a specialized heterocyclic compound featuring a nitrobenzenesulfonyl-piperazine moiety linked to an azetidine-carbonitrile scaffold. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the sulfonyl group enhances electrophilic character, while the nitrile functionality offers versatility for further derivatization. Its rigid azetidine core contributes to conformational stability, making it valuable in drug discovery for modulating target interactions. The nitro group provides a handle for selective reduction or substitution, enabling diverse chemical transformations. This compound is particularly useful in medicinal chemistry for developing novel bioactive molecules with optimized pharmacokinetic properties.
3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile structure
2138107-57-8 structure
Product Name:3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile
CAS No:2138107-57-8
MF:C14H17N5O4S
MW:351.380881071091
CID:6405949
PubChem ID:165858598
Update Time:2025-10-28

3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2138107-57-8
    • EN300-1167593
    • 3-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile
    • 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile
    • Inchi: 1S/C14H17N5O4S/c15-9-14(10-16-11-14)17-5-7-18(8-6-17)24(22,23)13-3-1-12(2-4-13)19(20)21/h1-4,16H,5-8,10-11H2
    • InChI Key: WMDVAEUWLAHQFG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CCN(CC1)C1(C#N)CNC1)(=O)=O

Computed Properties

  • Exact Mass: 351.10012521g/mol
  • Monoisotopic Mass: 351.10012521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 131Ų

3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile Pricemore >>

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Additional information on 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile

Comprehensive Overview of 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile (CAS No. 2138107-57-8)

3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile (CAS No. 2138107-57-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities. The presence of both piperazine and azetidine rings in its structure makes it a promising candidate for drug discovery, particularly in the development of kinase inhibitors and GPCR modulators.

In recent years, the demand for novel heterocyclic compounds like 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile has surged, driven by the need for more effective therapeutic agents. Researchers are particularly interested in its potential role in targeting inflammatory pathways and neurodegenerative diseases, which are among the most pressing health challenges today. The compound's nitrobenzenesulfonyl moiety is also a key feature that enhances its reactivity and binding affinity, making it a valuable scaffold for medicinal chemistry.

The synthesis of 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile involves multi-step organic reactions, including sulfonylation and nucleophilic substitution. These processes are optimized to ensure high yield and purity, which are critical for its application in high-throughput screening and structure-activity relationship (SAR) studies. The compound's CAS No. 2138107-57-8 serves as a unique identifier, facilitating its traceability in global chemical databases.

From an industrial perspective, 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile is often utilized as an intermediate in the synthesis of more complex molecules. Its versatility is evident in its use across various sectors, including pharmaceuticals, agrochemicals, and material science. The compound's carbonitrile group further expands its utility, enabling derivatization into a wide range of functionalized products.

One of the most frequently searched questions related to this compound is its solubility and stability under different conditions. Studies indicate that 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile exhibits moderate solubility in polar organic solvents such as DMSO and DMF, which is advantageous for laboratory applications. Additionally, its stability at room temperature makes it a practical choice for long-term storage and transportation.

Another area of interest is the compound's potential toxicity profile and environmental impact. While comprehensive toxicological data is still under investigation, preliminary studies suggest that proper handling and disposal protocols should be followed to minimize risks. This aligns with the growing emphasis on green chemistry and sustainable practices in the chemical industry.

In conclusion, 3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]azetidine-3-carbonitrile (CAS No. 2138107-57-8) represents a fascinating example of modern chemical innovation. Its multifaceted applications, combined with its structural complexity, make it a subject of ongoing research and development. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing drug discovery and material science.

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